molecular formula C22H24N4O3S B2912666 methyl 2-((4-(2,5-dimethylphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689751-26-6

methyl 2-((4-(2,5-dimethylphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2912666
CAS No.: 689751-26-6
M. Wt: 424.52
InChI Key: ODMQATBIVZJWEH-UHFFFAOYSA-N
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Description

Methyl 2-((4-(2,5-dimethylphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
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Biological Activity

Methyl 2-((4-(2,5-dimethylphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the triazole ring : Utilizing appropriate reagents to facilitate the cyclization of the precursor compounds.
  • Thioether formation : Introducing a thioether functionality which is crucial for enhancing biological activity.
  • Methylation and esterification : Concluding with the formation of the methyl ester to yield the final product.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. The structure–activity relationship (SAR) has shown that modifications to the triazole ring and side chains can enhance efficacy against various pathogens.

Compound Activity IC50 (µM) Target Pathogen
Methyl 2...Antifungal12.5Candida albicans
Methyl 2...Antibacterial8.0Staphylococcus aureus

Anti-Cancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.0Apoptosis induction
A549 (Lung Cancer)10.0Cell cycle arrest

Case Studies

  • Study on Antifungal Activity : In a study published in Journal of Medicinal Chemistry, this compound was tested against various fungal strains. The results indicated a promising antifungal profile with an IC50 value significantly lower than standard antifungal agents.
  • Evaluation Against Cancer Cell Lines : Another research article focused on the anti-cancer properties of this compound. It was found to effectively inhibit the growth of MCF-7 and A549 cell lines through mechanisms involving apoptosis and cell cycle regulation.

Properties

IUPAC Name

methyl 2-[[4-(2,5-dimethylphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-14-6-5-7-17(10-14)21(28)23-12-19-24-25-22(30-13-20(27)29-4)26(19)18-11-15(2)8-9-16(18)3/h5-11H,12-13H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMQATBIVZJWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)C)C)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.